molecular formula C12H17N3O2 B12613132 (3S)-N-[3-(aminomethyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide CAS No. 918813-33-9

(3S)-N-[3-(aminomethyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide

Cat. No.: B12613132
CAS No.: 918813-33-9
M. Wt: 235.28 g/mol
InChI Key: DWBFPZNZJMIVSG-NSHDSACASA-N
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Description

(3S)-N-[3-(aminomethyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a hydroxyl group, and an aminomethylphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-[3-(aminomethyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyl Group: This step often involves the use of oxidizing agents to introduce the hydroxyl group at the desired position.

    Attachment of the Aminomethylphenyl Group: This can be done through nucleophilic substitution reactions, where the aminomethylphenyl group is introduced using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-[3-(aminomethyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aminomethylphenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

(3S)-N-[3-(aminomethyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (3S)-N-[3-(aminomethyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3S)-N-[3-(aminomethyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide: shares similarities with other pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

918813-33-9

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

(3S)-N-[3-(aminomethyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide

InChI

InChI=1S/C12H17N3O2/c13-7-9-2-1-3-10(6-9)14-12(17)15-5-4-11(16)8-15/h1-3,6,11,16H,4-5,7-8,13H2,(H,14,17)/t11-/m0/s1

InChI Key

DWBFPZNZJMIVSG-NSHDSACASA-N

Isomeric SMILES

C1CN(C[C@H]1O)C(=O)NC2=CC=CC(=C2)CN

Canonical SMILES

C1CN(CC1O)C(=O)NC2=CC=CC(=C2)CN

Origin of Product

United States

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